molecular formula C20H20N4O5S B2424833 N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-26-1

N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2424833
CAS No.: 1021266-26-1
M. Wt: 428.46
InChI Key: LUVMLCKMAHFRHV-UHFFFAOYSA-N
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Description

N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetically designed small molecule characterized by a distinct pharmacophore featuring a thiazole core flanked by two furan carboxamide groups via a piperazine-containing linker. This structural motif is common in molecules designed to modulate kinase signaling pathways . The presence of the thiazole ring, a known privileged scaffold in medicinal chemistry, often contributes to high-affinity protein binding and potential kinase inhibitory activity . The specific molecular architecture, incorporating dual hydrogen bond donors/acceptors and a flexible propyl linker, suggests its primary research value lies in the exploration of intracellular signal transduction, particularly as a candidate inhibitor for ATP-binding sites on various protein kinases. Researchers may employ this compound as a chemical probe to investigate the function of specific kinases in disease models, such as in oncology for studying uncontrolled cell proliferation or in immunology for inflammatory response pathways. Its mechanism of action is hypothesized to involve competitive binding at the catalytic kinase domain, thereby disrupting phosphorylation events and subsequent downstream signaling cascades. As a research tool, it enables the elucidation of complex cellular mechanisms and the validation of novel therapeutic targets. This product is intended for use in controlled laboratory settings by qualified personnel.

Properties

IUPAC Name

N-[4-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c25-17(23-7-9-24(10-8-23)19(27)16-4-2-12-29-16)6-5-14-13-30-20(21-14)22-18(26)15-3-1-11-28-15/h1-4,11-13H,5-10H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVMLCKMAHFRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, piperazine moiety, and thiazole structure, which are known to contribute to various biological activities. Its molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S, indicating the presence of nitrogen and sulfur atoms that may play crucial roles in its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of piperazine and thiazole often demonstrate potent antiproliferative effects.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
    • It could also inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases or kinases.
  • IC50 Values :
    • The effectiveness of related compounds has been measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, one study reported an IC50 value of 10.10 µg/mL for a structurally similar compound .

Case Studies

Several case studies have highlighted the biological activity of furan-based compounds:

  • Study 1 : A derivative with a furan moiety demonstrated significant cytotoxicity against HeLa and HepG2 cell lines, with an IC50 value of approximately 5 µg/mL. This suggests that modifications in the furan structure can enhance anticancer activity .
  • Study 2 : Another study focused on the synthesis and biological evaluation of thiazole derivatives, revealing that compounds with electron-donating groups exhibited improved activity compared to their counterparts .

Comparative Analysis

Compound NameStructureIC50 (µg/mL)Target Cell Line
Compound ASimilar to this compound10.10Cancer Cell Lines
Compound BFuran derivative5.00HeLa Cells
Compound CThiazole derivative18.39HepG2 Cells

Q & A

Basic Synthesis

Q1: What are the common synthetic strategies for preparing this compound, and what coupling agents are typically employed in multi-step reactions? A1: The synthesis involves sequential coupling reactions. The piperazine and thiazole moieties are often assembled via amide bond formation using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in anhydrous THF or DMF. For example, the furan-2-carbonyl group can be introduced via a two-step process: (1) activation of furan-2-carboxylic acid with HBTU, followed by (2) nucleophilic substitution with a piperazine derivative under basic conditions (e.g., triethylamine). Intermediate purification typically involves silica gel chromatography, as demonstrated in analogous piperazine-thiazole syntheses .

Advanced Synthesis

Q2: How can researchers optimize the regioselective formation of the thiazole ring to minimize by-products? A2: Regioselectivity in thiazole ring formation is influenced by reaction temperature, solvent polarity, and substituent electronic effects. For instance, cyclocondensation of thiourea intermediates with α-bromoketones in refluxing ethanol (70–80°C) promotes selective thiazole formation. Pre-functionalization of the 3-oxopropyl chain with electron-withdrawing groups (e.g., carbonyl) can direct cyclization to the desired position. Optimization may require iterative adjustments to stoichiometry and reaction time, as shown in similar syntheses of heteroaryl-piperazine hybrids .

Structural Characterization

Q3: Which spectroscopic methods are most effective for confirming the compound’s structure, and how can conflicting NMR data be resolved? A3: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) are critical for structural confirmation. Conflicting 1H^1H-NMR signals (e.g., overlapping proton environments) can be resolved using deuterated DMSO or CDCl3_3 to enhance signal splitting. For example, in analogous compounds, the piperazine protons resonate as broad singlets at δ 2.5–3.5 ppm, while furan and thiazole protons appear as distinct doublets between δ 7.0–8.0 ppm. Cross-validation with 13C^{13}C-NMR and elemental analysis ensures accuracy .

Biological Activity

Q4: What in vitro assays are recommended to evaluate this compound’s biological activity, given its structural similarity to bioactive molecules? A4: Prioritize assays targeting receptors or enzymes associated with the compound’s pharmacophores. For example:

  • GPCR binding assays : Due to the piperazine moiety’s affinity for serotonin/dopamine receptors.
  • Kinase inhibition assays : The thiazole ring may interact with ATP-binding pockets.
  • Antimicrobial screening : Thiazole derivatives often exhibit activity against Gram-positive bacteria (e.g., S. aureus).
    Dose-response curves (IC50_{50}/EC50_{50}) and cytotoxicity profiling (e.g., HEK293 cells) should accompany primary screens .

Stability Studies

Q5: What storage conditions are recommended to maintain this compound’s stability, particularly given its potential hygroscopicity? A5: Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the amide bonds. Lyophilization is recommended for long-term storage. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products. Hygroscopic intermediates should be handled in a glovebox with <5% relative humidity .

Structure-Activity Relationship (SAR) Studies

Q6: How can researchers systematically explore the impact of substituents on biological activity? A6: Focus on modular substitutions at three key regions:

Furan rings : Replace with thiophene or pyridine to assess aromatic stacking interactions.

Piperazine : Substitute with morpholine or homopiperazine to alter basicity and solubility.

Thiazole : Introduce halogens (e.g., Cl, Br) to modulate electronic effects.
Use parallel synthesis and combinatorial libraries to generate analogs, followed by multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .

Data Contradiction Analysis

Q7: How should researchers address discrepancies between theoretical and experimental data (e.g., unexpected melting points or NMR shifts)? A7: Re-examine synthetic intermediates for regioisomeric impurities (e.g., via LC-MS). For NMR anomalies, consider dynamic effects such as rotational isomerism in the 3-oxopropyl chain. Confirmation via variable-temperature NMR (VT-NMR) can resolve ambiguous signals. If melting points deviate significantly (>5°C), perform XRPD (X-ray powder diffraction) to assess crystallinity and polymorphic forms .

Reaction Yield Optimization

Q8: What strategies improve reaction yields in the final amide coupling step? A8: Pre-activate the carboxylic acid component (e.g., furan-2-carboxylic acid) using CDI (1,1'-carbonyldiimidazole) to form a stable acyl imidazole intermediate. Use a 1.2–1.5 molar excess of the amine component (e.g., thiazole-piperazine derivative) and monitor reaction progress via TLC (ethyl acetate/hexane, 1:1). For low-yielding reactions (<40%), switch to microwave-assisted synthesis (60–100°C, 30 min) to accelerate kinetics .

Analytical Purity Assessment

Q9: Which orthogonal methods validate the compound’s purity beyond standard HPLC? A9: Combine:

  • HPLC-UV/ELSD : Detect non-UV-active impurities.
  • Chiral HPLC : Confirm enantiomeric purity if stereocenters are present.
  • TGA/DSC : Assess thermal stability and solvent residues.
  • Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values.
    For trace metal contamination, ICP-MS is recommended .

Computational Modeling

Q10: How can molecular docking guide the design of derivatives with enhanced target affinity? A10: Perform docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases, GPCRs). Focus on:

  • Hydrogen bonding : Between the furan carbonyl and active-site residues.
  • π-π stacking : Thiazole ring with aromatic side chains (e.g., Phe, Tyr).
  • Solvent-accessible surface area (SASA) : Optimize substituents to balance hydrophobicity. Validate predictions with MM-GBSA free-energy calculations .

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